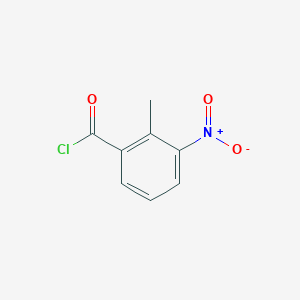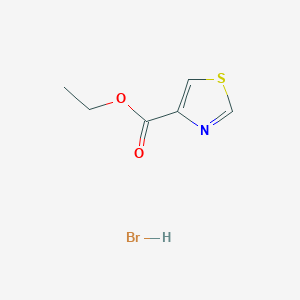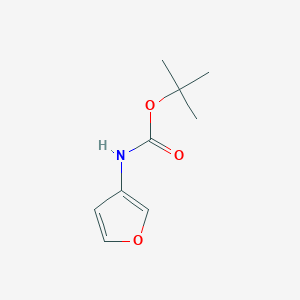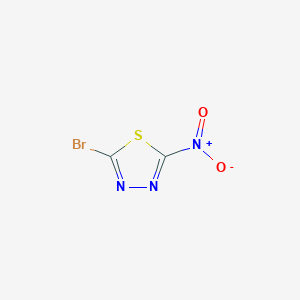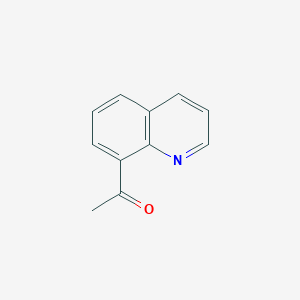![molecular formula C9H11NOS B1315036 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide CAS No. 57021-58-6](/img/structure/B1315036.png)
4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide
Descripción general
Descripción
4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide is a chemical compound with the CAS Number: 57021-58-6 . It has a molecular weight of 181.26 and its IUPAC name is 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .
Synthesis Analysis
In a study, some 4,5,6,7-tetrahydrobenzo[b]-thiophene derivatives were synthesized for biological evaluation . The synthesis involved the use of Fe3O4 and Fe3O4/SiO2 nanoparticles (NPs) supported with a new Schiff base . Another study mentioned the condensation of an amino carboxyalkyl derivative of 4,5,6,7-tetrahydrobenzo[b]thiophene with salicylaldehyde, yielding a potentially tridentate Schiff base .Molecular Structure Analysis
The InChI Code for 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide is 1S/C9H11NOS/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h5H,1-4H2,(H2,10,11) . The InChI key is MDTDPEHJGYVJHS-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound has been used in the synthesis of new Schiff bases and copper (II) complexes . It has also been used in the synthesis of nanoparticles for biological evaluation .Physical And Chemical Properties Analysis
4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide is a solid substance . It has a molecular weight of 181.26 .Aplicaciones Científicas De Investigación
Here is a comprehensive analysis of the scientific research applications of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide, organized into distinct sections for each application:
Anti-Inflammatory Activity
This compound has been studied for its potential anti-inflammatory effects. Research suggests that derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene may exhibit significant anti-inflammatory activity .
Pharmaceutical Intermediate
It serves as an active pharmaceutical intermediate. For instance, its condensation with salicylaldehyde can yield a tridentate Schiff base (HSAT), which can form copper (II) complexes with potential therapeutic applications .
Chemical Synthesis
The compound is also used in chemical synthesis processes. It is available for purchase as a reagent for various synthetic applications in laboratories .
Therapeutic Importance
There is therapeutic importance attached to synthetic thiophenes, including this compound. It has been incorporated into pyrazolone moieties to synthesize a series of thiophene derivatives with potential therapeutic benefits .
Biological and Molecular Docking Studies
4,5,6,7-Tetrahydrobenzo[b]thiophene derivatives have been subjected to biological and molecular docking studies to understand their interactions with biological targets and assess their potential as therapeutic agents .
Mecanismo De Acción
Target of Action
The primary target of 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide is the nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway . NRF2 is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation .
Mode of Action
4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide activates NRF2 via a non-electrophilic mechanism . This activation disrupts the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, interfering with the KEAP1’s Kelch domain .
Biochemical Pathways
The activation of NRF2 leads to the upregulation of NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase 1 (HO-1) enzymes . These enzymes play a crucial role in the cellular defense against oxidative stress .
Pharmacokinetics
It is mentioned that the compound is moderately stable in liver microsomes , which suggests that it may have good metabolic stability.
Result of Action
The activation of NRF2 by 4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide results in the inhibition of inflammation in macrophages . The compound reverses the elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, and IFN-γ) and inflammatory mediators (PGE2, COX-2, and NF-κB) .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c10-9(11)8-5-6-3-1-2-4-7(6)12-8/h5H,1-4H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTDPEHJGYVJHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481559 | |
| Record name | 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxamide | |
CAS RN |
57021-58-6 | |
| Record name | 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide scaffold contribute to BTK inhibition and what are the downstream effects?
A1: While the provided abstracts don't explicitly detail the binding interactions of the entire scaffold, they highlight the importance of the 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxamide structure in the context of GDC-0834, a potent BTK inhibitor. GDC-0834 exhibits inhibitory activity against BTK with an IC50 of 5.9 nM in biochemical assays. [] This inhibition leads to a downstream decrease in BTK phosphorylation (pBTK). [] As BTK plays a crucial role in B cell receptor signaling, inhibiting pBTK effectively disrupts B cell activation and proliferation, ultimately contributing to the compound's anti-inflammatory effects. []
Q2: What are the key metabolic challenges associated with GDC-0834, and how do they influence its pharmacokinetic profile in humans?
A2: A major metabolic challenge with GDC-0834 is its extensive amide hydrolysis in humans. [] This reaction, primarily mediated by aldehyde oxidase (AO), leads to the formation of an inactive metabolite (M1). [] Consequently, after oral administration, GDC-0834 is rapidly metabolized to M1, resulting in undetectable levels of the parent drug in human plasma. [, ] This rapid clearance necessitates alternative dosing strategies or further structural modifications to mitigate the extensive first-pass metabolism and achieve therapeutic concentrations of the active compound.
Q3: How significant are the species differences in GDC-0834 metabolism and what implications do they have for preclinical development?
A3: GDC-0834 exhibits significant species differences in its metabolism. The rate of amide hydrolysis, the primary metabolic pathway, is considerably higher in human liver microsomes compared to preclinical species like rats, dogs, and monkeys. [] This difference translates to a substantially higher intrinsic clearance of GDC-0834 in humans. [] These findings highlight the limitation of conventional preclinical models in predicting human pharmacokinetics for this compound and underscore the need for more accurate human-relevant systems, such as PXB chimeric mice with humanized liver, during early drug development stages. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







